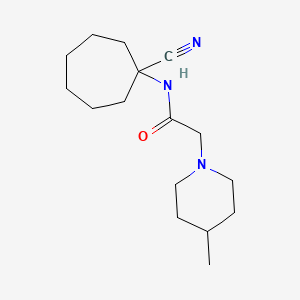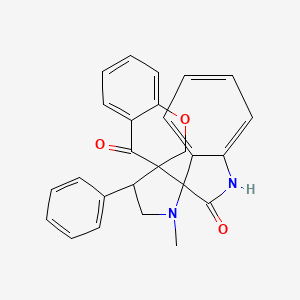
N-(1-cyanocycloheptyl)-2-(4-methylpiperidin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocycloheptyl)-2-(4-methylpiperidin-1-yl)acetamide, also known as CPP-115, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as GABA aminotransferase inhibitors, which have been shown to have anticonvulsant, anxiolytic, and analgesic effects.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Evaluation
A study by Darwish et al. (2014) explores the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, aimed at antimicrobial applications. Although this does not directly mention N-(1-cyanocycloheptyl)-2-(4-methylpiperidin-1-yl)acetamide, the methodologies for creating compounds with potential biological activities offer insights into its possible applications (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
N-Acyliminium Ion Chemistry
Research by Ollero et al. (1999) discusses the synthesis of bi- and tricyclic lactams via N-acyliminium ion chemistry, providing a basis for the creation of structurally complex and biologically significant molecules. This type of synthetic pathway could be relevant for designing derivatives of the compound for specific scientific applications (Ollero, Mentink, Rutjes, Speckamp, & Hiemstra, 1999).
Tyrosinase Inhibition for Melanogenesis
Butt et al. (2019) synthesized novel bi-heterocyclic acetamides and evaluated their tyrosinase inhibition efficacy to address melanogenesis. This study illustrates the potential for compounds like N-(1-cyanocycloheptyl)-2-(4-methylpiperidin-1-yl)acetamide to serve in dermatological research and applications (Butt, Abbasi, Aziz‐ur‐Rehman, Siddiqui, Raza, Hassan, Shah, Shahid, & Seo, 2019).
Antioxidant Activity
Chkirate et al. (2019) investigated pyrazole-acetamide derivatives for their antioxidant activities, highlighting the role of structural design in enhancing biological properties. Research like this suggests avenues for utilizing N-(1-cyanocycloheptyl)-2-(4-methylpiperidin-1-yl)acetamide in developing antioxidants (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, El Abbes Faouzi, Adarsh, & Garcia, 2019).
Synthesis of Heterocyclic Systems
Gouda et al. (2015) review the utility of 2-cyano-N-(2-hydroxyethyl) acetamide in heterocyclic synthesis, providing a comprehensive overview of methods and chemical reactivities for creating novel heterocyclic systems. Such synthetic strategies might be applicable to exploring the chemistry of N-(1-cyanocycloheptyl)-2-(4-methylpiperidin-1-yl)acetamide (Gouda, Sabah, Aljuhani, El-Gahani, El-Enazi, Al Enizi, & Al-Balawi, 2015).
Propriétés
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(4-methylpiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O/c1-14-6-10-19(11-7-14)12-15(20)18-16(13-17)8-4-2-3-5-9-16/h14H,2-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEOUOJAPFGONQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)NC2(CCCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2572619.png)
![Methyl 4-[7-hydroxy-4-oxo-8-(piperidylmethyl)chromen-3-yloxy]benzoate](/img/structure/B2572620.png)


![3-(piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one hydrochloride](/img/structure/B2572625.png)




![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2572633.png)
![3-[[1-[3-(2-Fluorophenyl)propanoyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2572637.png)
![[1-(2-Chloropropanoyl)piperidin-2-yl]methyl 4-methylpiperidine-1-carboxylate](/img/structure/B2572638.png)